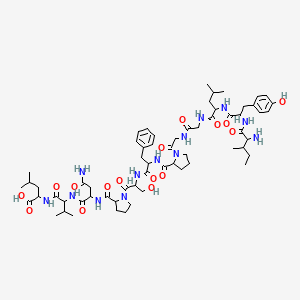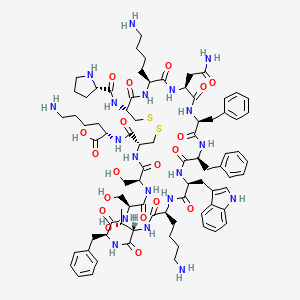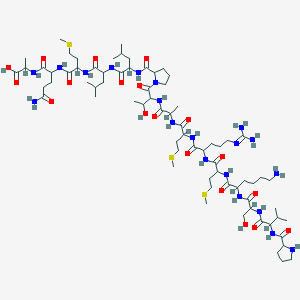
ACTH (1-39) (mouse, rat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACTH (1-39), also known as Adrenocorticotropic Hormone, is a 39 amino acid peptide hormone secreted mainly by the anterior pituitary gland . It is a member of the melanocortin receptor agonists, which stimulates the adrenal cortex and the secretion of glucocorticoids such as cortisol .
Synthesis Analysis
ACTH is produced by the cleavage of its precursor protein, pro-opiomelanocortin (POMC) . It is a post-translational product of the proopiomelanocortin protein (POMC), and its sequence is highly conserved in mammals .Molecular Structure Analysis
The molecular formula of ACTH (1-39) is C210H315N57O57S, and it has a molecular weight of 4582.23 .Chemical Reactions Analysis
ACTH stimulates cortisol synthesis and secretion by regulating multiple steps in the steroidogenetic pathway, including an increase in the number of low-density lipoprotein (LDL) receptors and the cleavage of the side-chain of cholesterol, converting it to pregnenolone, the first and rate-limiting step in cortisol production .Wissenschaftliche Forschungsanwendungen
Immunohistochemistry (IHC)
ACTH (1-39) is used in IHC to identify and localize the hormone within tissue sections. This application is crucial for studying the distribution and density of ACTH-producing cells in the pituitary gland and understanding diseases like pituitary tumors .
Immunocytochemistry (ICC/IF)
Researchers employ ACTH (1-39) in ICC/IF to study the hormone’s presence in cultured cells. This technique helps in visualizing cellular processes and understanding ACTH’s role in stress response at a cellular level .
Enzyme-Linked Immunosorbent Assay (ELISA)
ACTH (1-39) is measured quantitatively in biological samples using ELISA. This application is essential for endocrinological research, especially in understanding the regulation of adrenal hormones and the body’s response to stress .
Stress Response and Circadian Rhythm Studies
ACTH (1-39) plays a significant role in stress response and circadian rhythms. Its application in research helps in deciphering the molecular mechanisms governing the hypothalamic-pituitary-adrenal (HPA) axis and its impact on physiological processes .
Glucocorticoid Hormone Secretion
The primary action of ACTH (1-39) is to stimulate the adrenal cortex to secrete glucocorticoid hormones. This application is widely used in research to study the effects of glucocorticoids on various bodily functions and their role in conditions like Cushing’s syndrome .
Mitochondrial Gene Transcription
ACTH (1-39) enhances the transcription of mitochondrial genes involved in oxidative phosphorylation. This application is pivotal in research focused on energy metabolism and the role of mitochondria in health and disease .
Wirkmechanismus
ACTH binds to the melanocortin-2-receptor (MC2R), also known as the ACTH receptor, which is a critical component of the hypothalamic–pituitary–adrenal axis . The MC2R accessory protein (MRAP) is essential for MC2R expression and function . ACTH stimulates the production of glucocorticoids secreted from the adrenal gland .
Safety and Hazards
Zukünftige Richtungen
The precise molecular mechanisms by which ACTH stimulates steroid synthesis and secretion, as well as cell hypertrophy, survival, and migration are still poorly understood . More work is needed to understand whether expression of the POMC gene in a tissue equates to the release of bioactive peptides .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ACTH (1-39) (mouse, rat) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents (e.g. DIC, HOBt, DMAP)", "Cleavage reagents (e.g. TFA, scavengers)" ], "Reaction": [ "Activation of the resin with a suitable linker", "Addition of the first Fmoc-protected amino acid to the resin using a coupling reagent", "Removal of the Fmoc group with a base", "Repeat steps 2-3 for each amino acid in the sequence", "Cleavage of the peptide from the resin using a cleavage cocktail", "Purification of the crude peptide by HPLC", "Characterization of the purified peptide by mass spectrometry and analytical HPLC" ] } | |
CAS-Nummer |
77465-10-2 |
Molekularformel |
C₂₁₀H₃₁₅N₅₇O₅₇S |
Molekulargewicht |
4582.23 |
Sequenz |
One Letter Code: SYSMEHFRWGKPVGKKRRPVKVYPNVAENESAEAFPLEF |
Synonyme |
ACTH (1-39) (mouse, rat) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












